![molecular formula C4H9N3OS B123205 1,3-Thiazolidine-4-carbohydrazide CAS No. 155264-41-8](/img/structure/B123205.png)
1,3-Thiazolidine-4-carbohydrazide
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Overview
Description
1,3-Thiazolidine-4-carbohydrazide is a derivative of thiazolidine, a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazolidine motifs are intriguing due to their presence in diverse natural and bioactive compounds . They exhibit various biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Synthesis Analysis
Thiazolidine derivatives have been synthesized using various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . For instance, an adept, feasible, one-pot synthesis of 1,3-thiazolidin-4-one derivatives was introduced by Azgomi et al. using MNPs@SiO2-IL (nano-Fe3O4@SiO2-supported ionic liquid) .Molecular Structure Analysis
The molecular structure of 1,3-Thiazolidine-4-carbohydrazide is characterized by the presence of a thiazolidine ring, which is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom .Chemical Reactions Analysis
Thiazolidine derivatives have been involved in various chemical reactions. For instance, a fast reaction kinetics between 1,2-aminothiols and aldehydes under physiological conditions has been described, which afforded a thiazolidine product that remains stable and did not require any catalyst .Mechanism of Action
Safety and Hazards
Thiazolidine derivatives can cause skin irritation, serious eye irritation, and may cause respiratory irritation. They are harmful if swallowed, in contact with skin, or if inhaled . Long-term exposure to respiratory irritants may result in disease of the airways involving difficult breathing and related systemic problems .
Future Directions
Thiazolidin-4-one scaffold is among the most important chemical skeletons that illustrate anticancer activity . The detailed description of the existing modern standards in the field presented in these articles may be interesting and beneficial to the scientists for further exploration of these heterocyclic compounds as possible anticancer agents . The beneficial effects of these compounds are explained by nonselective inhibition of cyclooxygenase isoenzymes, but also by their potential scavenging ability for reactive oxygen and nitrogen species .
properties
IUPAC Name |
1,3-thiazolidine-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3OS/c5-7-4(8)3-1-9-2-6-3/h3,6H,1-2,5H2,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNQYDGVMUREET-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCS1)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10554968 |
Source
|
Record name | 1,3-Thiazolidine-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10554968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Thiazolidine-4-carbohydrazide | |
CAS RN |
155264-41-8 |
Source
|
Record name | 1,3-Thiazolidine-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10554968 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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